Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate
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Overview
Description
Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate is an organic compound that features a benzoate ester linked to a fluorinated benzene ring and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate typically involves a multi-step process. One common method includes:
Nitration and Reduction: Starting from a fluorinated benzoic acid derivative, nitration is performed to introduce a nitro group, which is subsequently reduced to an amine.
Coupling Reaction: The amine is then coupled with a hydroxypyridine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction, and automated systems for coupling and esterification to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxypyridine moiety can undergo oxidation to form corresponding quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines using hydrogenation or metal-catalyzed reduction.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can chelate metal ions, influencing enzymatic activities. Additionally, the fluorinated benzene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-fluoro-5-(3-hydroxypyridin-2-yl)benzoate
Comparison: Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate is unique due to the specific positioning of the hydroxypyridine moiety, which can significantly influence its reactivity and binding properties compared to other similar compounds. This unique structure allows for distinct interactions in biological systems and different reactivity patterns in chemical synthesis.
Properties
IUPAC Name |
methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-4-8(5-10(14)6-9)12-3-2-11(16)7-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAOSQFENYHFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=NC=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692719 |
Source
|
Record name | Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-29-0 |
Source
|
Record name | Methyl 3-fluoro-5-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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